![molecular formula C22H21ClN4O2S2 B12454221 (4E)-2-(1,3-benzothiazol-2-yl)-5-{[(4-chlorophenyl)sulfanyl]methyl}-4-{1-[(2-methoxyethyl)amino]ethylidene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12454221.png)
(4E)-2-(1,3-benzothiazol-2-yl)-5-{[(4-chlorophenyl)sulfanyl]methyl}-4-{1-[(2-methoxyethyl)amino]ethylidene}-2,4-dihydro-3H-pyrazol-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4E)-2-(1,3-benzothiazol-2-yl)-5-{[(4-chlorophényl)sulfanyl]méthyl}-4-{1-[(2-méthoxyéthyl)amino]éthylidène}-2,4-dihydro-3H-pyrazol-3-one est un composé organique complexe qui présente un cycle benzothiazole, un noyau pyrazolone et un groupe sulfanylchlorophényle
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de (4E)-2-(1,3-benzothiazol-2-yl)-5-{[(4-chlorophényl)sulfanyl]méthyl}-4-{1-[(2-méthoxyéthyl)amino]éthylidène}-2,4-dihydro-3H-pyrazol-3-one implique généralement des réactions organiques en plusieurs étapes. Une méthode courante comprend les étapes suivantes :
Formation du cycle benzothiazole : Le cycle benzothiazole peut être synthétisé par cyclisation du 2-aminothiophénol avec un aldéhyde approprié.
Synthèse du noyau pyrazolone : Le noyau pyrazolone est formé par réaction de l’hydrazine avec un β-cétoester approprié.
Réactions de couplage : Les intermédiaires benzothiazole et pyrazolone sont ensuite couplés à l’aide d’un groupe sulfanylchlorophényle dans des conditions spécifiques pour former le composé final.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer l’optimisation des voies de synthèse ci-dessus pour améliorer le rendement et la pureté. Cela peut inclure l’utilisation de catalyseurs, des milieux réactionnels contrôlés et des techniques de purification telles que la recristallisation et la chromatographie.
Analyse Des Réactions Chimiques
Types de réactions
(4E)-2-(1,3-benzothiazol-2-yl)-5-{[(4-chlorophényl)sulfanyl]méthyl}-4-{1-[(2-méthoxyéthyl)amino]éthylidène}-2,4-dihydro-3H-pyrazol-3-one peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des sulfoxydes ou des sulfones.
Réduction : Les réactions de réduction peuvent cibler les groupes nitro ou les doubles liaisons dans la structure.
Substitution : Des réactions de substitution électrophile ou nucléophile peuvent se produire sur les cycles aromatiques.
Réactifs et conditions courants
Oxydation : Les oxydants courants incluent le peroxyde d’hydrogène et le permanganate de potassium.
Réduction : Des agents réducteurs tels que le borohydrure de sodium ou l’hydrure de lithium et d’aluminium sont souvent utilisés.
Substitution : L’halogénation ou la nitration peuvent être réalisées à l’aide de réactifs comme le chlore ou l’acide nitrique.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l’oxydation peut produire des sulfoxydes, tandis que la réduction peut produire des amines ou des alcools.
Applications de recherche scientifique
(4E)-2-(1,3-benzothiazol-2-yl)-5-{[(4-chlorophényl)sulfanyl]méthyl}-4-{1-[(2-méthoxyéthyl)amino]éthylidène}-2,4-dihydro-3H-pyrazol-3-one présente plusieurs applications de recherche scientifique :
Chimie médicinale : Il est étudié pour son potentiel en tant qu’agent anti-inflammatoire, antimicrobien et anticancéreux.
Science des matériaux : La structure unique du composé en fait un candidat pour une utilisation dans l’électronique organique et la photonique.
Synthèse organique : Il sert d’intermédiaire dans la synthèse de molécules plus complexes.
Applications De Recherche Scientifique
(4E)-2-(1,3-benzothiazol-2-yl)-5-{[(4-chlorophenyl)sulfanyl]methyl}-4-{1-[(2-methoxyethyl)amino]ethylidene}-2,4-dihydro-3H-pyrazol-3-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and photonics.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Mécanisme D'action
Le mécanisme d’action de (4E)-2-(1,3-benzothiazol-2-yl)-5-{[(4-chlorophényl)sulfanyl]méthyl}-4-{1-[(2-méthoxyéthyl)amino]éthylidène}-2,4-dihydro-3H-pyrazol-3-one implique son interaction avec des cibles moléculaires et des voies spécifiques :
Cibles moléculaires : Le composé peut cibler des enzymes ou des récepteurs impliqués dans l’inflammation, la croissance microbienne ou la prolifération des cellules cancéreuses.
Voies : Il peut moduler les voies de signalisation telles que la voie NF-κB dans l’inflammation ou les voies apoptotiques dans les cellules cancéreuses.
Comparaison Avec Des Composés Similaires
Composés similaires
- 2-(1,3-benzothiazol-2-yl)-4-{[(4-chlorophényl)sulfanyl]méthyl}-4,5-dihydro-3H-pyrazol-3-one
- (4E)-2-(1,3-benzothiazol-2-yl)-5-{[(4-méthylphényl)sulfanyl]méthyl}-4-{1-[(2-méthoxyéthyl)amino]éthylidène}-2,4-dihydro-3H-pyrazol-3-one
Unicité
L’unicité de (4E)-2-(1,3-benzothiazol-2-yl)-5-{[(4-chlorophényl)sulfanyl]méthyl}-4-{1-[(2-méthoxyéthyl)amino]éthylidène}-2,4-dihydro-3H-pyrazol-3-one réside dans sa combinaison spécifique de groupes fonctionnels, qui confèrent des propriétés chimiques et biologiques distinctes. Cela en fait un composé précieux pour la recherche ciblée et les applications thérapeutiques potentielles.
Propriétés
Formule moléculaire |
C22H21ClN4O2S2 |
|---|---|
Poids moléculaire |
473.0 g/mol |
Nom IUPAC |
2-(1,3-benzothiazol-2-yl)-5-[(4-chlorophenyl)sulfanylmethyl]-4-[N-(2-methoxyethyl)-C-methylcarbonimidoyl]-1H-pyrazol-3-one |
InChI |
InChI=1S/C22H21ClN4O2S2/c1-14(24-11-12-29-2)20-18(13-30-16-9-7-15(23)8-10-16)26-27(21(20)28)22-25-17-5-3-4-6-19(17)31-22/h3-10,26H,11-13H2,1-2H3 |
Clé InChI |
YDTAJOKNEAIWNR-UHFFFAOYSA-N |
SMILES canonique |
CC(=NCCOC)C1=C(NN(C1=O)C2=NC3=CC=CC=C3S2)CSC4=CC=C(C=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


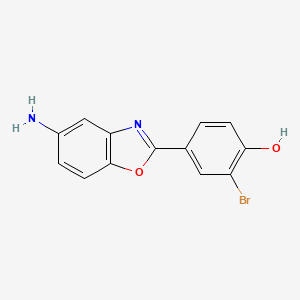
![2-[(E)-{[3-(1,3-benzothiazol-2-yl)phenyl]imino}methyl]-6-methyl-4-nitrophenol](/img/structure/B12454155.png)
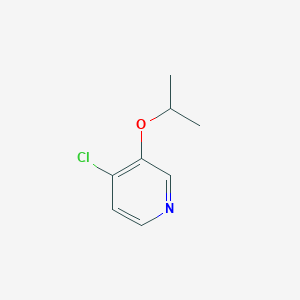
![4-Chloro-2-[2-trifluoromethyl-1H-1,5-benzodiazepine-4-YL]phenol](/img/structure/B12454168.png)
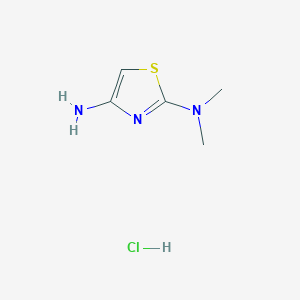
![N-[3-chloro-4-(morpholin-4-yl)phenyl]-2-phenoxyacetamide](/img/structure/B12454172.png)

![2-bromo-4-chloro-6-[(E)-{[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]imino}methyl]phenol](/img/structure/B12454181.png)

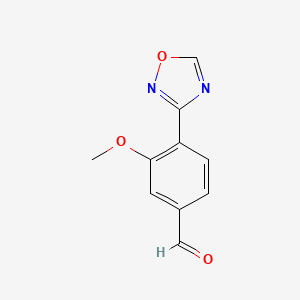

![1,3-dicyclohexyl-5-({[2-(piperazin-1-yl)ethyl]amino}methylidene)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B12454205.png)
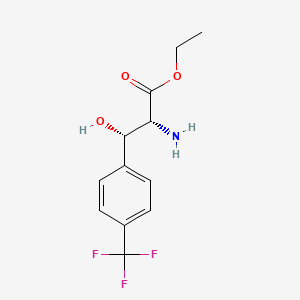
![N-{2-[(6-methylpyridin-2-yl)carbamoyl]phenyl}furan-2-carboxamide](/img/structure/B12454223.png)
